IWP-2

Overview

Description

IWP-2 (Inhibitor of Wnt Production-2) is a small-molecule compound initially identified as a potent inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for Wnt ligand palmitoylation and secretion . By blocking PORCN, this compound prevents Wnt protein maturation, effectively suppressing both canonical and non-canonical Wnt signaling pathways. Beyond its role in Wnt inhibition, this compound exhibits dual activity as a competitive inhibitor of casein kinase 1 delta (CK1δ), with an IC50 of 40 nM . Its broad applications span microbiology, cancer research, stem cell biology, and immunomodulation. For example, this compound inhibits Listeria monocytogenes virulence by targeting the transcription factor PrfA (IC50 = 0.026 μM) and enhances the homogeneity of mouse epiblast stem cells (EpiSCs) by blocking spontaneous differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

IWP-2 can be synthesized through a multi-step process involving the reaction of various intermediates. One common synthetic route involves the reaction of 6-methyl-2-benzothiazolylamine with 3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidine-2-thiol in the presence of acetic anhydride . The reaction is typically carried out under reflux conditions, followed by purification using column chromatography.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route mentioned above. The process includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yield and purity. The final product is purified using techniques like recrystallization or high-performance liquid chromatography (HPLC) to ensure a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

IWP-2 primarily undergoes substitution reactions due to the presence of reactive functional groups like amides and thioethers. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base like triethylamine.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated derivatives of this compound, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

IWP-2 exhibits potent inhibitory effects on Wnt signaling, which is essential for numerous cellular processes, including cell proliferation, differentiation, and fate determination. The compound has an IC50 value of approximately 27 nM, indicating its high potency in blocking Wnt-dependent signaling pathways. Specifically, this compound inhibits the phosphorylation of Lrp6 receptors and prevents the accumulation of β-catenin, a key mediator in the Wnt signaling cascade .

Key Mechanisms:

- Inhibition of Porcupine : By blocking Porcupine's activity, this compound prevents the palmitoylation of Wnt proteins, thereby inhibiting their secretion and downstream signaling .

- Impact on Stem Cells : this compound suppresses self-renewal in embryonic stem cells and promotes cardiomyocyte differentiation from human pluripotent stem cells .

Stem Cell Differentiation

This compound has been extensively studied for its role in promoting differentiation in various stem cell types:

- Cardiomyocyte Differentiation : In human pluripotent stem cells, this compound facilitates the differentiation into cardiomyocytes, making it a valuable tool in cardiac regeneration research .

Case Study: Cardiomyocyte Differentiation

| Study | Findings |

|---|---|

| R&D Systems (2019) | Demonstrated that this compound enhances cardiomyocyte differentiation while inhibiting self-renewal in embryonic stem cells. |

Immunomodulation

Recent studies have highlighted this compound's immunomodulatory effects, particularly in human dental pulp stem cells (hDPSCs):

- Cytokine Regulation : this compound treatment significantly downregulated pro-inflammatory cytokines such as TNFα and IL6 while upregulating TGFβ1 expression, indicating its potential to modulate inflammatory responses .

Case Study: Immunomodulatory Properties

| Study | Methodology | Results |

|---|---|---|

| Chansaenroj et al. (2023) | hDPSCs treated with 25 μM this compound for 24 hours; gene expression analyzed via RNA sequencing. | Significant downregulation of inflammatory pathways; enhanced immunosuppressive properties observed. |

Cancer Research

This compound's ability to inhibit Wnt signaling has implications for cancer therapy:

- Tumor Growth Inhibition : In various cancer models, including gastric and breast cancers, this compound has shown efficacy in reducing tumor growth by downregulating Wnt target genes such as c-Myc .

Case Study: Cancer Cell Growth Inhibition

| Study | Findings |

|---|---|

| Mo et al. (2013) | Reported that this compound treatment led to decreased cell proliferation and downregulation of Wnt/β-catenin pathway components in gastric cancer cells. |

Mechanism of Action

IWP-2 exerts its effects by inhibiting the enzyme Porcupine, which is responsible for the palmitoylation of WNT proteins. This inhibition prevents the secretion and signaling capability of WNT proteins, thereby blocking the WNT signaling pathway . The molecular targets of this compound include the Porcupine enzyme and downstream components of the WNT signaling pathway, such as the Lrp6 receptor and β-catenin .

Comparison with Similar Compounds

IWP-2 is frequently compared to other Wnt pathway inhibitors and structurally related compounds. Below is a detailed analysis:

Table 1: this compound vs. Other PORCN Inhibitors

Key Findings :

- IWP-L6 outperforms this compound in potency, achieving complete Wnt pathway blockade at 50 nM versus 5,000 nM for this compound in kidney branching morphogenesis .

- LGK-974 lacks off-target effects on bacterial virulence genes, unlike this compound .

Table 2: this compound vs. Downstream Wnt Inhibitors

Key Findings :

- XAV939 requires micromolar concentrations for partial Wnt inhibition, while this compound acts at nanomolar ranges .

- IWR-1 and this compound exhibit complementary mechanisms: IWR-1 targets β-catenin degradation, whereas this compound prevents ligand secretion .

Table 3: this compound vs. Non-Wnt Pathway Inhibitors

Key Findings :

- This compound is 2.6x more potent than KSK67 in inhibiting L. monocytogenes virulence .

Structural and Mechanistic Insights

Biological Activity

IWP-2 is a small molecule that acts as a potent inhibitor of the Wnt signaling pathway by targeting the enzyme Porcupine (PORCN). This compound has garnered significant attention in various fields of biological research due to its ability to modulate key cellular processes, including stem cell differentiation and inflammatory responses.

This compound selectively inhibits the palmitoylation of Wnt proteins, which is crucial for their secretion and subsequent signaling activity. The compound has an IC50 value of approximately 27 nM , indicating its high potency in blocking Wnt processing . By inhibiting PORCN, this compound effectively prevents Wnt-dependent phosphorylation of key receptors such as Lrp6 and Dvl2, leading to reduced accumulation of β-catenin, a central player in Wnt signaling .

Stem Cell Differentiation

This compound has been shown to suppress self-renewal in embryonic stem cells and promote cardiomyocyte differentiation from human pluripotent stem cells (hPSCs). This property makes it a valuable tool for regenerative medicine applications, particularly in cardiac tissue engineering .

Immunomodulatory Properties

Recent studies have highlighted the immunomodulatory effects of this compound on human dental pulp stem cells (hDPSCs). In vitro experiments demonstrated that treatment with this compound significantly downregulated pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6 in both normal and inflamed hDPSCs. Additionally, this compound enhanced the expression of TGFβ1, a cytokine associated with anti-inflammatory responses . The compound's ability to modulate immune responses suggests its potential application in managing inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Embryonic Development : In cultured mouse embryonic kidneys, this compound inhibited branching morphogenesis at concentrations above 5 μM , demonstrating its capacity to disrupt Wnt-mediated developmental processes .

- Inflammation Modulation : A study on hDPSCs revealed that this compound-treated cells exhibited reduced T cell proliferation and altered regulatory T cell differentiation when co-cultured with CD4^+ T cells. This indicates that this compound may play a role in modulating immune responses within dental tissues .

- Pain Management : Research indicated that this compound could downregulate NR2B subunit expression in NMDA receptors, potentially alleviating hyperalgesia induced by remifentanil. This effect was linked to the inhibition of the Wnt3a/β-catenin signaling pathway .

Data Summary

Q & A

Basic Research Questions

Q. What is the primary mechanism by which IWP-2 inhibits Wnt signaling, and how can this be experimentally validated?

this compound selectively inhibits Wnt ligand processing and secretion by targeting the membrane-bound O-acyltransferase porcupine (Porcn), thereby blocking Porcn-mediated Wnt palmitoylation—a post-translational modification critical for Wnt ligand activity . Additionally, this compound acts as an ATP-competitive inhibitor of casein kinase 1 delta (CK1δ) with IC50 values of 27 nM (Porcn) and 40 nM (CK1δ) . Methodological validation :

- In vitro kinase assays to measure CK1δ inhibition .

- Western blotting to monitor Wnt-dependent phosphorylation of LRP6 and downstream β-catenin stabilization in cell lines (e.g., HEK293T or R1 embryonic stem cells) .

- qPCR to assess suppression of Wnt target genes (e.g., Axin2, Cyclin D1) .

Q. How does this compound affect embryonic stem cell self-renewal, and what experimental approaches are used to assess this?

this compound suppresses embryonic stem cell self-renewal by inhibiting autocrine Wnt signaling, which is essential for maintaining pluripotency. This drives differentiation, particularly toward cardiomyocytes in human pluripotent stem cells (hPSCs) . Experimental approaches :

- Colony formation assays to quantify self-renewal capacity under varying this compound concentrations.

- Flow cytometry for pluripotency markers (e.g., OCT4, NANOG) .

- Immunostaining for differentiation markers (e.g., cardiac troponin T in cardiomyocytes) .

Advanced Research Questions

Q. How do concentration-dependent effects of this compound influence experimental outcomes in osteoclast differentiation studies?

this compound exhibits dual effects depending on concentration and exposure time. At 10 μM, it promotes bone marrow-derived macrophage (BMDM) proliferation at 24 hours but inhibits proliferation at 72–120 hours when concentrations exceed 20 μM. It also suppresses osteoclast differentiation by downregulating NFATc1, CTSK, and MMP9 via Wnt/β-catenin pathway inhibition . Methodological considerations :

- Dose-response experiments with time-lapsed monitoring (e.g., 24 h vs. 120 h).

- TRAP staining to quantify mature osteoclasts and RNA-seq to track differentiation-related gene expression .

Q. Why does this compound show limited efficacy in certain in vivo models such as zebrafish tail regeneration, and how can researchers address this limitation?

In zebrafish tail regeneration assays, this compound fails to inhibit Wnt/β-catenin signaling due to poor bioavailability or evolutionary divergence in Porcn targets . Solutions :

- Use chemical analogs with improved pharmacokinetics or nanoparticle delivery to enhance stability.

- Validate target conservation via CRISPR/Cas9 knockout of Porcn in zebrafish .

Q. How does this compound inhibit Listeria monocytogenes virulence, and what structural insights support its mechanism of action?

this compound directly binds the activation interface (AI) site of the transcriptional regulator PrfA, disrupting its DNA-binding helix-turn-helix (HTH) motif and suppressing virulence genes (e.g., hly, actA) . Structural studies (2.0 Å resolution) reveal hydrophobic interactions and hydrogen bonding with Gln146 and Tyr126 in PrfA . Validation methods :

- X-ray crystallography to resolve PrfA:this compound complexes.

- qRT-PCR to quantify virulence gene suppression in bacterial cultures .

Q. What are the contradictory findings regarding this compound's impact on the Wnt/β-catenin pathway, and how can researchers reconcile these discrepancies?

While this compound is reported to inhibit β-catenin activation in osteoclast differentiation , other studies note no direct effect on Wnt/β-catenin signaling in specific contexts (e.g., keratinocytes) . These discrepancies may arise from cell type-specific Wnt ligand dependencies or off-target effects on CK1δ. Experimental reconciliation :

- Use Wnt3a-conditioned media to isolate ligand-specific effects.

- Compare Porcn knockout cells with this compound-treated cells to distinguish on-target vs. off-target mechanisms .

Q. How does the timing of Wnt inhibition by this compound influence directed differentiation of medial ganglionic eminence (MGE) progenitors?

In hPSC-derived MGE progenitors, early Wnt inhibition (during neural induction) enhances PAX6 suppression and ventral patterning by SHH, whereas late inhibition disrupts migration . Methodological optimization :

- Stage-specific treatment with this compound (e.g., days 0–7 vs. days 7–14).

- Single-cell RNA-seq to map temporal gene expression changes .

Q. Data Contradiction Analysis

- Inconsistent β-catenin modulation : Context-dependent outcomes suggest this compound’s effects vary with Wnt ligand availability and cellular milieu. For example, in IL-36γ-treated keratinocytes, this compound restores differentiation markers (filaggrin, involucrin) by counteracting Wnt-independent pathways .

- Dual roles in proliferation : Low concentrations (≤10 μM) transiently promote BMDM proliferation, while higher doses induce cytotoxicity . Researchers must titrate concentrations and validate using live-cell imaging or MTT assays .

Properties

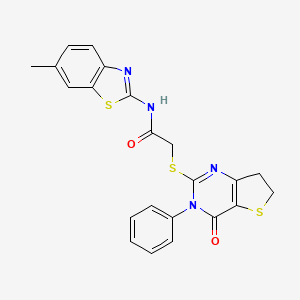

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2S3/c1-13-7-8-15-17(11-13)31-21(23-15)25-18(27)12-30-22-24-16-9-10-29-19(16)20(28)26(22)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,23,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKPZSMRWPJJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366724 | |

| Record name | IWP-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

686770-61-6 | |

| Record name | IWP-2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.